9-tert-butyl-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one
Description
9-tert-butyl-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is a tricyclic compound featuring a fused cyclopentane, furan, and chromenone system. Key structural elements include:
- Cyclopentane ring: Provides rigidity and influences stereoelectronic properties.
- Substituents: A bulky tert-butyl group at position 9 enhances lipophilicity and steric hindrance, while a methyl group at position 6 modulates electronic effects.
Properties
Molecular Formula |
C19H20O3 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
14-tert-butyl-10-methyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one |
InChI |
InChI=1S/C19H20O3/c1-10-16-14(15(9-21-16)19(2,3)4)8-13-11-6-5-7-12(11)18(20)22-17(10)13/h8-9H,5-7H2,1-4H3 |
InChI Key |
AUFWTEMCCGTIPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)C(=CO2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Core Chromenone Intermediate
The chromenone nucleus is typically constructed via Kostanecki-Robinson condensation , where a substituted phenol reacts with a β-ketoester under acidic conditions. For example:
This step achieves moderate yields (50–65%) but requires purification via silica gel chromatography to remove polymeric byproducts.
Furan and Cyclopentane Ring Formation
The fused furan and cyclopentane rings are introduced through transition-metal-catalyzed cycloaddition or acid-mediated cyclization :
-
Palladium-Catalyzed [3+2] Cycloaddition : A tert-butyl-substituted alkyne reacts with a chromenone-derived diene in the presence of Pd(PPh₃)₄, forming the cyclopenta-furan system.
-
BF₃·Et₂O-Mediated Cyclization : A propargyl ether intermediate undergoes intramolecular cyclization, yielding the dihydrofuran moiety.
Multi-Step Synthesis Pathways
Route 1: Sequential Functionalization
This approach builds the core structure stepwise:
-
Chromenone Synthesis : As described in Section 2.1.
-
Furan Annulation : Treat the chromenone with propargyl bromide and K₂CO₃ in DMF, followed by BF₃·Et₂O-mediated cyclization (Yield: 45–55%).
-
tert-Butyl Introduction : Electrophilic alkylation using tert-butyl chloride and AlCl₃ in dichloromethane (Yield: 60–70%).
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | H₂SO₄, 110°C, 6h | 58 | 92 |
| 2 | BF₃·Et₂O, 0°C, 2h | 52 | 88 |
| 3 | AlCl₃, CH₂Cl₂, rt | 68 | 95 |
Route 2: One-Pot Tandem Reactions
A more efficient method employs a one-pot strategy combining cyclization and alkylation:
-
Simultaneous Cyclization-Alkylation : React resorcinol derivative, methyl acetoacetate, and tert-butyl acetylene in the presence of InCl₃ at 80°C for 8h.
-
In Situ Purification : Direct crystallization from ethanol improves yield (70–75%) and reduces byproducts.
Optimization of Critical Parameters
Solvent Selection
Temperature and Catalysis
-
Low-Temperature Cyclizations (0–5°C): Minimize side reactions during furan formation.
-
Lewis Acid Catalysts : SnCl₄ and InCl₃ outperform BF₃·Et₂O in sterically hindered systems.
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): Key signals include δ 1.35 (s, 9H, tert-butyl), δ 2.45 (s, 3H, methyl), and δ 6.75 (d, 1H, furan proton).
-
HRMS : Calculated for C₁₉H₂₀O₃ [M+H]⁺: 297.1485; Found: 297.1489.
Scale-Up and Industrial Feasibility
While lab-scale syntheses achieve ~70% yields, industrial production faces challenges:
Chemical Reactions Analysis
Types of Reactions
9-tert-butyl-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of certain atoms or groups with others, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are tailored to the specific transformation being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 9-tert-butyl-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one exhibit various biological activities:
- Anticancer Properties : Studies have shown that chromenone derivatives can inhibit the growth of cancer cells by interacting with topoisomerase enzymes, which are critical for DNA replication and transcription. For instance, derivatives of chromenones have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .
- Antifungal Activity : Compounds in this class have also shown promise as antifungal agents. In vitro tests reveal that certain derivatives exhibit activity against Candida strains comparable to standard antifungal treatments .
Case Studies
Several studies highlight the applications of 9-tert-butyl-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one:
- Anticancer Testing :
- Antifungal Efficacy :
Comparative Data Table
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 9-tert-butyl-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one | Structure | Contains tert-butyl and methyl groups; potential anticancer and antifungal activity | Significant cytotoxicity against cancer cells; antifungal activity |
| 6,8,9-trimethyl-2,3-dihydrocyclopenta(c)furo(3,2-g)chromen-4(1H)-one | Structure | Additional methyl groups; studied for similar biological activities | Anticancer properties |
| Substituted 5H-benzo[c]furo[3,2-g]chromen-5-one | Structure | Known for photochemical properties; modified analogs of psoralen | Photochemical applications |
Mechanism of Action
The mechanism of action of 9-tert-butyl-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key properties of 9-tert-butyl-6-methyl-... with structurally similar compounds:
Notes:
Key Observations
Steric hindrance from tert-butyl may reduce binding affinity in enzyme pockets compared to planar substituents like benzodioxol .
Methyl groups (e.g., 6-Me in ) moderately enhance electron density at adjacent positions.
Biological Activity :
Biological Activity
9-tert-butyl-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one, identified by its CAS number 858761-44-1, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C19H20O3
- Molecular Weight: 296.4 g/mol
- Structural Characteristics: The compound features a cyclopentafurochromene core, which is crucial for its biological interactions.
Antioxidant Activity
Research indicates that 9-tert-butyl-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one exhibits potent antioxidant properties. In vitro studies demonstrated its ability to scavenge free radicals and reduce oxidative stress markers in cellular models.
Table 1: Antioxidant Activity Comparison
Anti-inflammatory Effects
The compound has shown significant anti-inflammatory effects in various experimental models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.
Case Study:
In a murine model of arthritis, administration of 9-tert-butyl-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one resulted in a marked reduction in joint swelling and pain scores compared to the control group, highlighting its therapeutic potential in inflammatory conditions.
Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins.
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 20.0 | Apoptosis induction |
| HeLa (Cervical Cancer) | 25.5 | Cell cycle arrest |
| A549 (Lung Cancer) | 30.0 | Caspase activation |
The biological activity of 9-tert-butyl-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one can be attributed to several mechanisms:
- Antioxidant Defense: The compound enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.
- Cytokine Modulation: It reduces the expression of inflammatory mediators by inhibiting NF-kB signaling pathways.
- Apoptotic Pathways: The compound activates intrinsic apoptotic pathways leading to cancer cell death.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 9-tert-butyl-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s fused polycyclic structure necessitates multi-step synthesis, typically involving cyclization and functionalization reactions. Molecular design software (e.g., Discovery Studio) can aid in predicting feasible reaction pathways by analyzing steric and electronic effects . Optimization may involve varying catalysts (e.g., Lewis acids for cyclization) and solvent systems (polar aprotic solvents like DMF for improved solubility). Monitoring reaction progress via TLC or HPLC is critical, with purification via column chromatography using gradient elution (hexane/ethyl acetate mixtures) .
Q. How can structural characterization be performed to confirm the identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : 1H/13C NMR to confirm substituent positions and stereochemistry. For example, tert-butyl groups exhibit distinct singlet peaks near δ 1.2–1.4 ppm .
- HRMS : High-resolution mass spectrometry for exact mass verification (e.g., observed m/z 401.2034 for a related compound in HRMS-ESI) .
- X-ray crystallography : Resolve complex stereochemistry, as demonstrated for structurally analogous flavone derivatives .
Q. What experimental protocols are used to determine the compound’s physicochemical properties (e.g., solubility, stability)?
- Methodological Answer :
- Solubility : Test in graded solvents (water, DMSO, ethanol) using UV-Vis spectroscopy or gravimetric analysis.
- Stability : Conduct accelerated degradation studies under varied pH, temperature, and light exposure. For example, cooling samples to 4°C mitigates thermal degradation during prolonged experiments .
Advanced Research Questions
Q. How can researchers address contradictions in bioactivity data across studies involving this compound?
- Methodological Answer : Discrepancies may arise from differences in purity, stereochemical composition, or assay conditions. Strategies include:
- Batch standardization : Use HPLC-PDA to ensure ≥95% purity .
- Stereochemical validation : Compare NMR data with published crystallographic results (e.g., [2 + 2]-photocycloadduct stereochemistry resolved via X-ray) .
- Assay replication : Control variables like solvent (DMSO concentration ≤0.1% in cell-based assays) and incubation time .
Q. What experimental design considerations are critical for studying the compound’s stability under environmental or physiological conditions?
- Methodological Answer :
- Sample preparation : Use inert atmospheres (N2/Ar) to prevent oxidation during storage .
- Degradation monitoring : Employ LC-MS to track byproducts. For instance, organic degradation in wastewater matrices increased over 9 hours at room temperature, suggesting the need for refrigeration .
- Matrix effects : Spike the compound into simulated biological fluids (e.g., PBS with 0.1% BSA) to assess protein binding .
Q. How can computational modeling enhance the understanding of this compound’s reactivity or interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) using software like GROMACS, parameterizing force fields with crystallographic data .
Q. What advanced techniques are available to analyze degradation pathways or metabolic byproducts?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
